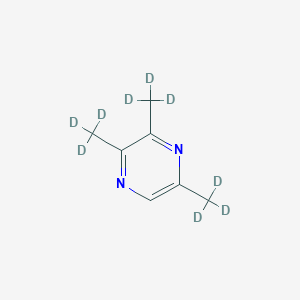
2,3,5-Trimethylpyrazine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylpyrazine-d9 is a deuterium-labeled derivative of 2,3,5-Trimethylpyrazine, a volatile heterocyclic nitrogen compound. It is commonly used as a flavor component in various food products such as roasted coffee beans, cooked rice, and soy paste . The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The synthesis involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst, such as Raney Nickel . The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of 2,3,5-Trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The fermentation conditions are optimized using a Box-Behnken design, with parameters such as temperature, bottle capacity, and water addition being crucial for maximizing yield .
化学反応の分析
Types of Reactions
2,3,5-Trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
2,3,5-Trimethylpyrazine-d9 is widely used in scientific research due to its stable isotope labeling. It is particularly valuable in:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the effects of deuterium substitution on metabolic profiles.
Food Science: Investigated for its role in flavor formation and its impact on human mood and brainwaves.
作用機序
The mechanism of action of 2,3,5-Trimethylpyrazine involves its interaction with various molecular targets and pathways. For instance, it is known to participate in Maillard reactions, contributing to the formation of flavor compounds in thermally processed foods . The carbon skeleton formation involves a conversion reaction between methylglyoxal and glyoxal, incorporating formaldehyde into the methyl group carbon atoms of the pyrazine ring .
類似化合物との比較
2,3,5-Trimethylpyrazine-d9 can be compared with other similar compounds such as:
2,3,5-Trimethylpyrazine: The non-deuterated form, commonly used in flavoring.
2,3,5,6-Tetramethylpyrazine: Another methylated pyrazine with different flavor and chemical properties.
2,3-Diethylpyrazine: A related compound with ethyl groups instead of methyl groups, affecting its flavor profile and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways .
特性
分子式 |
C7H10N2 |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
2,3,5-tris(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3 |
InChIキー |
IAEGWXHKWJGQAZ-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC1=CN=C(C(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


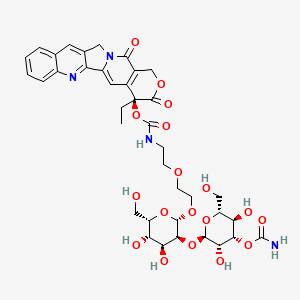
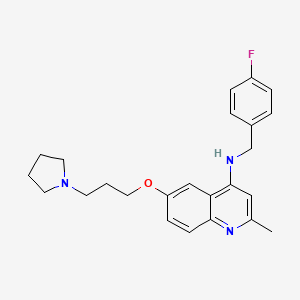
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)

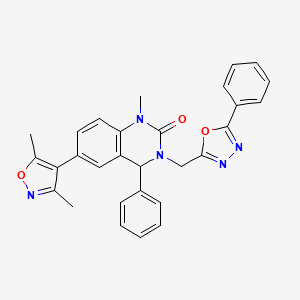

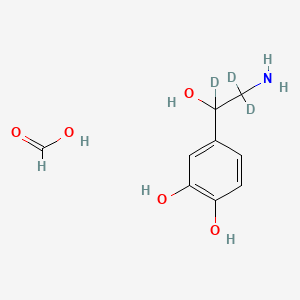
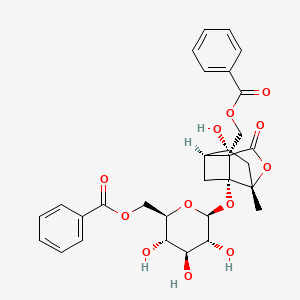
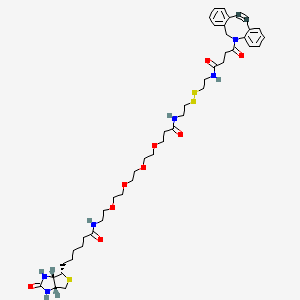
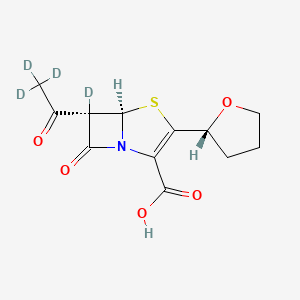
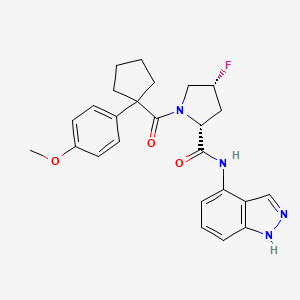
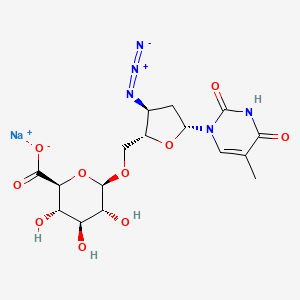
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
